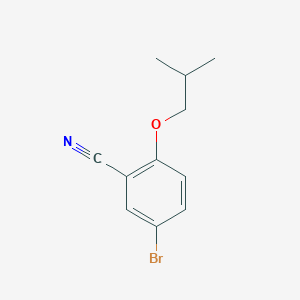
5-Bromo-2-isobutoxybenzonitrile
Descripción general
Descripción
5-Bromo-2-isobutoxybenzonitrile is an organic compound with the molecular formula C11H12BrNO . It has a molecular weight of 254.13 g/mol . The compound is characterized by its IUPAC name 5-bromo-2-(2-methylpropoxy)benzonitrile .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-isobutoxybenzonitrile is 1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 . The compound has a canonical SMILES representation of CC©COC1=C(C=C(C=C1)Br)C#N .Physical And Chemical Properties Analysis
5-Bromo-2-isobutoxybenzonitrile has a molecular weight of 254.12 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds .Aplicaciones Científicas De Investigación
Synthesis and Industrial Preparation
5-Bromo-2-isobutoxybenzonitrile has been synthesized through a process involving bromination, cyanidation, and alkylation, starting from salicylaldehyde. This method is notable for its mild reaction conditions, easy operation, and relatively lower cost, making it suitable for industrial preparation. The final product's structure was confirmed using 1H NMR and MS, ensuring the accuracy and reliability of the synthesis process (Meng Fan-hao, 2012).
Photochemical Studies
In-depth photochemical studies have been conducted on related compounds like 5-Bromo-2-methoxybenzonitrile. Investigations using Density Functional Theory (DFT) have provided insights into the equilibrium geometric structure, spectroscopic properties, and second harmonic generation applications of these compounds. Such studies are essential for understanding the non-linear optical (NLO) properties of these chemicals, which have significant implications in various scientific fields (A. Kumar & R. Raman, 2017).
Herbicide Resistance and Detoxification
Research has also been focused on the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), closely related to 5-Bromo-2-isobutoxybenzonitrile. A study demonstrated the development of herbicide resistance in transgenic plants by expressing a bacterial detoxification gene. This gene encodes a specific nitrilase that converts bromoxynil into a less harmful metabolite, presenting a successful approach to obtaining herbicide resistance through genetic modification (D. Stalker, K. Mcbride, & L. D. Malyj, 1988).
Environmental Photodecomposition Studies
The environmental photodecomposition of related halogenated aromatic nitrile herbicides has been explored under various conditions. These studies are crucial for understanding the behavior and impact of such chemicals in the environment, particularly in agricultural contexts. The findings provide valuable insights into the degradation pathways and the potential environmental impacts of these herbicides (J. Kochany, G. G. Choudhry, & G. Webster, 1990).
Propiedades
IUPAC Name |
5-bromo-2-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKIUYAOJQVFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isobutoxybenzonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

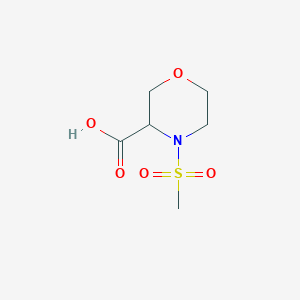
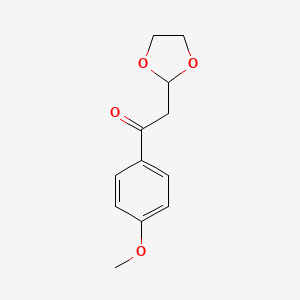
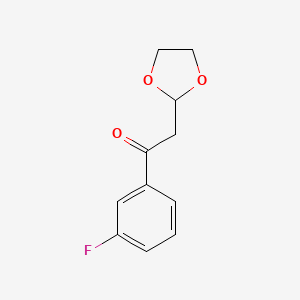
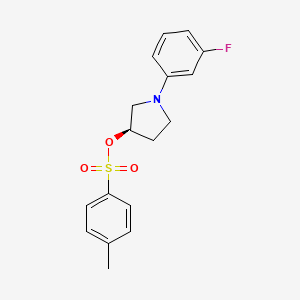
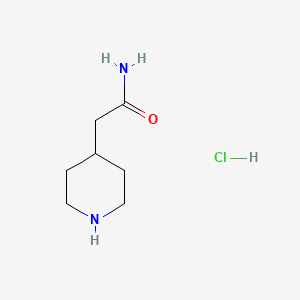
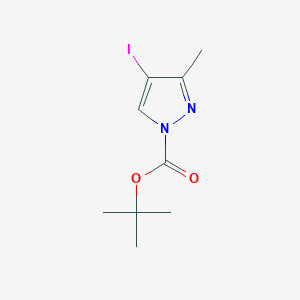
![[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1400184.png)
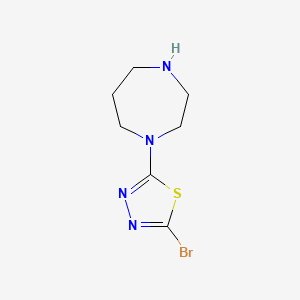
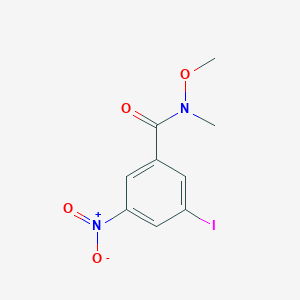
![(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1400191.png)
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)
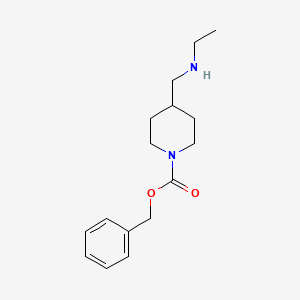
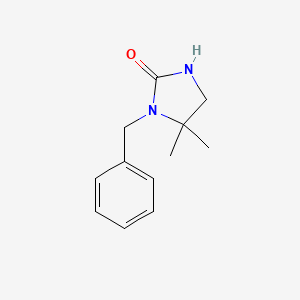
![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)